Azido-PEG8-Amido-Val-Cit-PAB

ADC Development Hydrophobicity Aggregation Prevention

Azido-PEG8-Amido-Val-Cit-PAB is a heterobifunctional, cleavable linker designed for the construction of antibody-drug conjugates (ADCs). It integrates a terminal azide group for copper-free click chemistry (SPAAC), a hydrophilic octaethylene glycol (PEG8) spacer, a cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl (PAB) group.

Molecular Formula C40H69N9O15
Molecular Weight 916.0 g/mol
Cat. No. B15565451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG8-Amido-Val-Cit-PAB
Molecular FormulaC40H69N9O15
Molecular Weight916.0 g/mol
Structural Identifiers
InChIInChI=1S/C40H69N9O15/c1-31(2)37(39(54)47-34(4-3-9-44-40(41)55)38(53)46-33-7-5-32(28-50)6-8-33)48-36(52)30-64-29-35(51)43-10-12-56-14-16-58-18-20-60-22-24-62-26-27-63-25-23-61-21-19-59-17-15-57-13-11-45-49-42/h5-8,31,34,37,50H,3-4,9-30H2,1-2H3,(H,43,51)(H,46,53)(H,47,54)(H,48,52)(H3,41,44,55)/t34-,37-/m0/s1
InChIKeyVGBKUGOYELRCOD-UNVMMQEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azido-PEG8-Amido-Val-Cit-PAB: An Advanced Cleavable ADC Linker for Precision Drug Conjugation


Azido-PEG8-Amido-Val-Cit-PAB is a heterobifunctional, cleavable linker designed for the construction of antibody-drug conjugates (ADCs). It integrates a terminal azide group for copper-free click chemistry (SPAAC), a hydrophilic octaethylene glycol (PEG8) spacer, a cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl (PAB) group [1]. This modular architecture enables stable bioconjugation, enhanced aqueous solubility, and controlled, intracellular payload release in lysosome-rich target cells .

The Critical Risk of Linker Substitution: Why Azido-PEG8-Amido-Val-Cit-PAB Cannot Be Replaced by Generic Analogs


While many ADC linkers share common motifs (e.g., Val-Cit-PAB), substituting Azido-PEG8-Amido-Val-Cit-PAB with a generic analog (e.g., a maleimide-based or shorter PEG linker) can catastrophically alter key drug properties. Such changes can lead to increased ADC aggregation due to higher hydrophobicity, reduced plasma stability, or uncontrolled stoichiometry during conjugation, ultimately compromising in vivo efficacy and safety profiles [1][2]. The precise combination of the azide handle, PEG8 length, and amide connectivity in this linker is engineered to solve specific solubility and conjugation challenges that other linkers fail to address.

Quantitative Differentiation of Azido-PEG8-Amido-Val-Cit-PAB Against Key Comparators


Enhanced Hydrophilicity: Azido-PEG8 Linker Exhibits Over 3.5 LogP Units Lower Lipophilicity than Maleimide-Based Analog

The target compound demonstrates a significantly lower XLogP value (-0.233) compared to the widely used maleimide-based linker MC-Val-Cit-PAB (LogP 3.273) . This high hydrophilicity is attributed to the PEG8 spacer and azide functional group, which mitigates the risk of ADC aggregation—a common failure mode for hydrophobic drug-linker constructs .

ADC Development Hydrophobicity Aggregation Prevention

Improved Pharmacokinetics: ADCs with PEG8 Linkers Demonstrate Superior PK Profile Over PEG4 and Non-PEGylated Constructs

In a comparative study evaluating pendant-type cleavable linkers, ADCs constructed with PEG8 and PEG12 spacers showed a superior pharmacokinetic (PK) profile compared to those with shorter PEG4 linkers or non-PEGylated controls [1]. The increased hydrophilicity from longer PEG chains directly correlated with reduced in vivo clearance rates [1].

Pharmacokinetics DAR Optimization In Vivo Performance

Controlled Conjugation Stoichiometry: Click Chemistry with Azido-PEG8 Yields Defined Products vs. Heterogeneous Maleimide Conjugates

A head-to-head comparison of conjugation methods demonstrated that strain-promoted azide-alkyne cycloaddition (SPAAC) using an azide handle produced conjugates with controlled stoichiometry and defined reaction products [1]. In contrast, conventional maleimide-thiol chemistry resulted in diverse, heterogeneous reaction products [1]. This control is critical for ensuring batch-to-batch consistency and predictable pharmacological activity.

Bioconjugation Click Chemistry DAR Control

Robust Cathepsin B-Mediated Cleavage: Val-Cit-PAB Linker Exhibits Consistent Drug Release Kinetics Irrespective of Antibody Conjugation Site

A study on vc-MMAE-based ADCs confirmed that the Val-Cit-PAB linker is efficiently cleaved by cathepsin B, with drug release rates being independent of the specific conjugation site on the antibody [1]. Michaelis-Menten parameters (KM and kcat) showed no significant differences across various drug locations, indicating robust and predictable payload release in the lysosomal environment [1].

Enzyme Cleavage Drug Release Linker Stability

High-Value Applications for Azido-PEG8-Amido-Val-Cit-PAB in ADC and Bioconjugation Workflows


Synthesis of High-DAR, Non-Aggregating ADCs with Hydrophobic Payloads

When conjugating potent but highly hydrophobic cytotoxins (e.g., auristatins, maytansinoids) to achieve a high drug-to-antibody ratio (DAR > 4), the exceptional hydrophilicity of the Azido-PEG8-Amido-Val-Cit-PAB linker (XLogP = -0.233) is crucial . This property directly mitigates the risk of ADC aggregation, enabling the production of stable, high-concentration drug products with improved pharmacokinetics compared to analogs using maleimide-based or PEG4 linkers [1].

Precision Bioconjugation for Site-Specific Antibody Engineering

The azide functional group facilitates highly controlled, copper-free click chemistry (SPAAC) for conjugating the linker-payload to site-specifically engineered antibodies (e.g., those containing non-canonical amino acids or enzymatically introduced tags) [2]. This method yields homogeneous ADCs with a defined DAR, a significant advantage over stochastic maleimide-thiol conjugations that produce heterogeneous mixtures and require extensive purification [2].

Development of Next-Generation ADCs with Enhanced Lysosomal Payload Release

The Val-Cit-PAB motif ensures that the attached cytotoxic payload is exclusively released upon internalization and trafficking to the lysosome, where cathepsin B cleaves the dipeptide [3]. The robust cleavage kinetics, which are independent of the conjugation site on the antibody, provide a predictable and reliable drug release mechanism, making this linker ideal for ADCs targeting solid tumors with high lysosomal activity [3].

Construction of PEGylated Multifunctional Conjugates for Improved In Vivo Stability

The PEG8 spacer not only enhances solubility but also serves as a flexible, hydrophilic bridge that can improve the overall in vivo stability and circulation half-life of the final ADC [1]. This is particularly valuable in early-stage preclinical development where maximizing tumor exposure while minimizing systemic toxicity is a primary goal, as demonstrated by the superior PK profile of PEG8-containing ADCs over shorter PEG constructs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azido-PEG8-Amido-Val-Cit-PAB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.